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Foundational

Isothiocolchicoside vs. Thiocolchicoside: A Comprehensive Structural and Isomeric Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Thiocolchicoside, a semi-synthetic derivative of the natural product colchi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Thiocolchicoside, a semi-synthetic derivative of the natural product colchicine, is a widely utilized muscle relaxant with anti-inflammatory and analgesic properties.[1] Its clinical efficacy is well-documented; however, the existence of its structural isomer, isothiocolchicoside, presents a critical consideration for drug development, manufacturing, and regulatory affairs. This technical guide provides a comprehensive analysis of the structural differences, isomeric relationship, and potential implications of these two molecules. We will delve into their synthesis, spectroscopic differentiation, and known pharmacological profiles, offering a foundational resource for researchers in the field.

Introduction: The Clinical Significance of Thiocolchicoside

Thiocolchicoside is a glycoside derivative of 3-demethylthiocolchicine and is clinically employed for the management of painful muscle spasms and various rheumatological and orthopedic conditions.[2][3] Its mechanism of action is primarily attributed to its antagonist activity at the γ-aminobutyric acid type A (GABA-A) and strychnine-sensitive glycine receptors, leading to muscle relaxation.[1][4] The compound is typically administered orally or via intramuscular injection.

The purity and isomeric specificity of any active pharmaceutical ingredient (API) are paramount. The potential presence of isomers, such as isothiocolchicoside, necessitates a thorough understanding of their distinct chemical and biological properties to ensure drug safety and efficacy.

Structural Elucidation: The Isomeric Distinction

The core structural difference between thiocolchicoside and isothiocolchicoside lies in the position of the glycosidic linkage on the colchicine backbone. Both are monosaccharides of thiocolchicine, but they are positional isomers.

  • Thiocolchicoside: Chemically named N-[(7S)-3-(β-D-Glucopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide, this is the 3-O-glycoside of thiocolchicine. The glucose moiety is attached to the hydroxyl group at the C-3 position of the A ring.[5]

  • Isothiocolchicoside: This isomer is the 2-O-glycoside of thiocolchicine, with the chemical name 2-Demethoxy-2-glucosidoxythiocolchicine.[6] Here, the glucose unit is linked to the hydroxyl group at the C-2 position of the A ring.

This seemingly subtle difference in the point of attachment has significant implications for the molecule's three-dimensional structure, which in turn can influence its physicochemical properties and biological activity.

Figure 1: A conceptual diagram illustrating the positional isomerism between thiocolchicoside and isothiocolchicoside, highlighting the different attachment points of the glucose moiety on the colchicine A ring.

Synthesis and Isomer Formation

The synthesis of thiocolchicoside typically involves the glycosylation of 3-demethylthiocolchicine (3-O-demethylthiocolchicine).[7][8] This precursor has a free hydroxyl group at the C-3 position, directing the glycosidic bond formation to this site.

Synthesis of Thiocolchicoside (Conceptual Workflow):

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product 3_demethyl 3-Demethylthiocolchicine Glycosylation Glycosylation Reaction 3_demethyl->Glycosylation Glycosyl_donor Activated Glucose Derivative (e.g., Glycosyl Fluoride) Glycosyl_donor->Glycosylation Catalyst Lewis Acid (e.g., Boron Trifluoride Etherate) Catalyst->Glycosylation Thiocolchicoside Thiocolchicoside (3-O-glycoside) Glycosylation->Thiocolchicoside caption Conceptual workflow for the synthesis of Thiocolchicoside.

Figure 2: A simplified workflow for the synthesis of thiocolchicoside, emphasizing the use of 3-demethylthiocolchicine as the starting material.

Conversely, the synthesis of isothiocolchicoside would necessitate the use of 2-demethylthiocolchicine as the starting material. The regioselectivity of the glycosylation reaction is crucial in determining the final isomeric product. It is important to note that chemical demethylation of colchicine can sometimes lead to a mixture of demethylated products, which, if not properly separated, could result in the formation of a mixture of thiocolchicoside and isothiocolchicoside during glycosylation.[9]

Spectroscopic and Chromatographic Differentiation

The structural differences between thiocolchicoside and isothiocolchicoside can be elucidated using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isomers. The chemical shifts of the protons and carbons in the A ring and the anomeric proton of the glucose moiety would be expected to differ significantly between the two isomers.

  • ¹H NMR: The protons on the A ring adjacent to the glycosidic linkage will experience a different chemical environment, leading to distinct chemical shifts and coupling constants. The anomeric proton (H-1') of the glucose will also exhibit a characteristic chemical shift and coupling constant, which may be influenced by the point of attachment.

  • ¹³C NMR: The carbon atoms of the A ring, particularly C-2 and C-3, will show significant differences in their chemical shifts depending on whether they are directly bonded to the bulky glucose moiety or a methoxy group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity between the glucose unit and the thiocolchicine backbone. For instance, an HMBC correlation between the anomeric proton of glucose and C-3 of the A ring would confirm the structure of thiocolchicoside, while a correlation to C-2 would indicate isothiocolchicoside.

Mass Spectrometry (MS)

While thiocolchicoside and isothiocolchicoside have the identical molecular weight (563.6 g/mol ) and molecular formula (C₂₇H₃₃NO₁₀S), their fragmentation patterns in tandem mass spectrometry (MS/MS) may differ.[10] The cleavage of the glycosidic bond is a common fragmentation pathway for glycosides. The stability of the resulting aglycone fragment ions may vary depending on the position of the original glycosidic linkage, potentially leading to different relative abundances of fragment ions.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is the method of choice for separating and quantifying isomers. Due to the differences in their three-dimensional structures and polarity, thiocolchicoside and isothiocolchicoside can be separated using appropriate chromatographic conditions.

Experimental Protocol: HPLC Method for Isomer Separation (Hypothetical)

  • Column: A high-resolution reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile). The gradient program would need to be optimized to achieve baseline separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., around 254 nm or 375 nm).

  • Temperature: Column temperature should be controlled to ensure reproducible retention times.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Sample Dissolve sample mixture in appropriate solvent Injector Inject sample Sample->Injector Column Reversed-Phase C18 Column Injector->Column Detector UV Detector Column->Detector Mobile_Phase Gradient Elution (Aqueous Buffer + Organic Modifier) Mobile_Phase->Column Chromatogram Obtain Chromatogram Detector->Chromatogram Peak_Integration Integrate Peaks for Quantification Chromatogram->Peak_Integration caption Workflow for the HPLC separation of thiocolchicoside and isothiocolchicoside.

Figure 3: A generalized workflow for the separation of thiocolchicoside and its isomer using HPLC.

Comparative Pharmacological and Toxicological Profiles

While extensive pharmacological data exists for thiocolchicoside, there is a notable lack of publicly available information specifically on the biological activity of isothiocolchicoside. However, based on structure-activity relationships of similar natural products, it is reasonable to hypothesize that the two isomers may exhibit different pharmacological and toxicological profiles.

  • Receptor Binding Affinity: The change in the position of the bulky and polar glucose moiety could alter the binding affinity and selectivity of the molecule for its target receptors (GABA-A and glycine receptors). This could translate to differences in potency and efficacy as a muscle relaxant.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the two isomers could differ. For instance, the rate of enzymatic hydrolysis of the glycosidic bond might be different, leading to variations in the formation of the active metabolite, 3-demethylthiocolchicine.

  • Toxicology: Any differences in metabolism could also lead to different toxicological profiles. It is crucial to characterize the safety profile of any potential isomeric impurity.

Data Summary: Known Properties of Thiocolchicoside

PropertyDescriptionReference
Molecular Formula C₂₇H₃₃NO₁₀S[10]
Molecular Weight 563.6 g/mol [10]
Mechanism of Action GABA-A and glycine receptor antagonist[1][4]
Clinical Use Muscle relaxant, anti-inflammatory, analgesic[2][3]
Metabolism Metabolized to 3-demethylthiocolchicine (active metabolite)

Conclusion and Future Directions

The distinction between thiocolchicoside and its positional isomer, isothiocolchicoside, is a critical aspect of the chemistry and drug development of this important muscle relaxant. While the structural difference is well-defined by the position of the glycosidic bond, a comprehensive understanding of the comparative properties of isothiocolchicoside is still lacking in the public domain.

For researchers and drug development professionals, the key takeaways are:

  • Isomeric Purity is Crucial: The presence of isothiocolchicoside as an impurity in thiocolchicoside drug substance could have implications for efficacy and safety.

  • Analytical Vigilance is Necessary: Robust analytical methods, particularly high-resolution HPLC and 2D NMR, are essential for the identification, separation, and quantification of these isomers.

  • Further Research is Warranted: There is a clear need for further research into the synthesis, spectroscopic characterization, and pharmacological and toxicological profiling of isothiocolchicoside to fully understand its potential impact.

This guide serves as a foundational document to highlight the importance of isomeric specificity in the context of thiocolchicoside and to encourage further investigation into the properties of its less-studied isomer.

References

  • El-Ragehy, N. A., Ellaithy, M. M., & El-Ghobashy, M. A. (2003). Determination of thiocolchicoside in its binary mixtures (thiocolchicoside-glafenine and thiocolchicoside-floctafenine) by TLC-densitometry. Il Farmaco, 58(6), 463–468.
  • European Medicines Agency. (2013).
  • Indena S.p.A. (1997). A process for the glycosidation of colchicine derivatives and products obtained.
  • India Glycols Limited. (n.d.). Microbial Process For Conversion Of Colchicine And Thiocolchicine To Their Glycosylated Form. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9915886, Thiocolchicoside. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2022). Thiocolchicoside: An Updated Review. Asian Journal of Research in Pharmaceutical Sciences, 12(3), 143-148.
  • CARE Hospitals. (2023). Thiocolchicoside: Uses, Side Effects, Dosage, FAQs and More. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2011). Thiocolchicoside as muscle relaxant: a review.
  • Wikipedia. (n.d.). Thiocolchicoside. Retrieved from [Link]

  • precisionFDA. (n.d.). THIOCOLCHICOSIDE. Retrieved from [Link]

  • Mutha, V. S. R. N. A. K., RavichandraReddy, V. V., et al. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 167, 49–58.
  • Vinmec International Hospital. (2025). Therapeutic Uses of Thiocolchicoside. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Thiocolchicoside?. Retrieved from [Link]

  • Indena S.p.A. (2011). Method of glycosidation of colchicine and thiocchicine.
  • Mutha, V. S. R. N. A. K., et al. (2019). Structure Elucidation of Novel Degradation Products of Thiocolchicoside by NMR Spectroscopy. Request PDF.
  • Indena S.p.A. (2009). Process for the glycosidation of colchicine and thiocolchicine.
  • Chaturvedula, V. S. P., & Prakash, I. (2011). NMR Spectral Assignments and Hydrolysis Studies of Dulcosides A and B. Semantic Scholar.
  • Kurek, J., et al. (2010). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines.
  • Indena S.p.A. (2010). "Process for the glycosidation of colchicine and thiocolchicine".
  • Dani, F., et al. (2014).
  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215–223.

Sources

Exploratory

The Pharmacokinetics, Bioavailability, and Metabolic Fate of Thiocolchicoside and its Isomeric Impurity Isothiocolchicoside in Animal Models

Executive Summary In preclinical drug development, evaluating the pharmacokinetic (PK) profile of an active pharmaceutical ingredient (API) requires rigorous tracking of its structural isomers and impurities. Thiocolchic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, evaluating the pharmacokinetic (PK) profile of an active pharmaceutical ingredient (API) requires rigorous tracking of its structural isomers and impurities. Thiocolchicoside (TCC) , a semi-synthetic derivative of naturally occurring colchicoside, is widely utilized as a muscle relaxant with potent GABA-A and glycine receptor antagonist properties[1]. However, its synthesis and degradation yield isothiocolchicoside (iso-TCC) , a recognized structural isomer and pharmacopoeial impurity[2],[].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical evaluation of the TCC/iso-TCC system. Because isothiocolchicoside shares the exact molecular weight and formula ( C27​H33​NO10​S ) as the parent drug[1], standard assays often fail to differentiate them, leading to skewed bioavailability data. This guide establishes the causality behind specialized animal models, self-validating experimental workflows, and the biotransformation pathways that dictate the systemic exposure of these compounds.

Biotransformation and Metabolic Pathways

The oral bioavailability of thiocolchicoside is notoriously low—approximately 25% relative to intramuscular (IM) administration—due to an extensive first-pass effect in the gastrointestinal tract and liver[4],[5].

When TCC (and its co-administered impurity, iso-TCC) enters the GI tract, it undergoes rapid de-glycosylation to form the aglycone 3-demethylthiocolchicine (M2) [5]. This intermediate is highly significant because M2 is pharmacologically inactive regarding muscle relaxation but exhibits powerful convulsant activity and potential teratogenicity by damaging dividing cells[1]. To mitigate this toxicity, the hepatic system rapidly glucuro-conjugates M2 into 3-O-glucuronidated aglycone (M1) , which serves as the primary, safe, and active circulating metabolite[5].

Tracking the isomeric impurity (iso-TCC) through this pathway is critical, as any deviation in its clearance rate compared to the parent drug can lead to disproportionate accumulation of toxic aglycones in animal models.

MetabolicPathway TCC Thiocolchicoside (API) Parent Drug Metabolism Hepatic & GI Metabolism (First-Pass Effect) TCC->Metabolism Oral Admin IsoTCC Isothiocolchicoside (Isomeric Impurity) IsoTCC->Metabolism Co-exposure M2 3-demethylthiocolchicine (M2) Aglycone (Toxic/Inactive) Metabolism->M2 De-glycosylation M1 3-O-glucuronidated aglycone (M1) Active Metabolite M2->M1 Glucuro-conjugation Systemic Systemic Circulation (Bioavailability ~25%) M2->Systemic Minor accumulation M1->Systemic t1/2 ~ 7.3h

Metabolic and degradation pathways of TCC and its impurity iso-TCC.

Self-Validating Experimental Protocols

To accurately map the PK and bioavailability of the TCC/iso-TCC system, researchers employ highly controlled animal models. Below are the definitive, step-by-step methodologies used in the field.

Protocol A: In Vivo PK & Impurity Tracking (Sprague-Dawley Rat Model)

This protocol is designed to quantify the parent drug, its active metabolite (M1), and the iso-TCC impurity in systemic circulation.

  • Animal Preparation & Dosing: Fast adult male Sprague-Dawley rats for 12 hours. Administer a standardized dose (e.g., 8 mg/kg) via oral gavage or intramuscular injection.

  • Serial Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation at pre-determined intervals (0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Metabolic Arrest & Extraction: Immediately transfer the blood to tubes containing K2​EDTA and cold acetonitrile (1:3 ratio).

    • Mechanistic Causality: Cold acetonitrile physically precipitates plasma proteins and instantly denatures endogenous esterases. This prevents the ex vivo degradation of TCC into M2, ensuring the measured concentrations accurately reflect in vivo circulation.

  • Isomeric Separation via LC-MS/MS: Inject the supernatant into a Liquid Chromatography-Tandem Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Utilize a chiral or specialized C18 column optimized for isomeric resolution.

    • System Validation: The protocol validates itself through the inclusion of a stable isotope-labeled internal standard (e.g., TCC-d3). If the extraction efficiency drops or ion suppression occurs in the MS source, the internal standard signal will mirror the loss, allowing for automated mathematical correction of the iso-TCC and TCC peaks.

Protocol B: Ex Vivo Buccal Permeation (Porcine Model)

Because oral administration destroys ~75% of the drug via first-pass metabolism[5], buccal delivery is investigated to improve bioavailability[4]. Porcine oral mucosa is the gold standard animal model due to its histological equivalence to human non-keratinized epithelium[6].

  • Tissue Preparation: Excise porcine buccal mucosa immediately post-mortem. Surgically remove the underlying connective tissue, leaving a uniform epithelial layer (~500 µm thick).

  • Franz Diffusion Cell Assembly: Mount the mucosa between the donor and receptor compartments of a Franz diffusion cell. Fill the receptor chamber with phosphate-buffered saline (PBS, pH 7.4) maintained at 37°C.

  • Formulation Application: Apply the TCC/iso-TCC formulation (e.g., bioadhesive disc or sublingual fast-dissolving disc) to the donor compartment[4].

  • Sampling & Sink Conditions: Withdraw 0.5 mL from the receptor fluid every 15 minutes and immediately replace it with fresh, pre-warmed PBS.

    • Mechanistic Causality & Validation: Replacing the sampled volume maintains "sink conditions"—ensuring the drug concentration in the receptor fluid never exceeds 10% of saturation. This validates the assay by keeping the concentration gradient (the thermodynamic driving force for passive diffusion) constant, preventing artificial plateauing of the permeation rate.

PKWorkflow Model Animal Model Selection (Sprague-Dawley / Porcine) Admin Dosing & Administration (Oral, IM, Buccal) Model->Admin Sampling Biological Sampling (Plasma / Receptor Fluid) Admin->Sampling Time-course Extraction Sample Prep & Extraction (Protein Precipitation) Sampling->Extraction Arrest metabolism LCMS LC-MS/MS Isomeric Separation (TCC vs. iso-TCC) Extraction->LCMS Isotope standard added Analysis PK Parameter Derivation (Self-Validated via Internal Std) LCMS->Analysis Data integration

Self-validating LC-MS/MS workflow for in vivo PK quantification.

Toxicological Profiling in Zebrafish Models

To assess the safety of the TCC API and the iso-TCC impurity, Danio rerio (zebrafish) embryos are utilized for high-throughput developmental toxicology[7]. Because the aglycone metabolites of these compounds act as competitive antagonists of GABA-A and glycine receptors[1], they possess inherent convulsant and teratogenic risks.

Zebrafish embryos are exposed to varying concentrations of the drug/nanogel formulations (e.g., 5 to 100 µL/mL)[8]. The optical transparency of the embryos allows researchers to visually validate cytocompatibility and monitor for developmental toxicities such as spinal cord bending, tail malformations, or yolk sac edema without invasive procedures[7].

Quantitative Data Summary

The following tables synthesize the critical pharmacokinetic and permeation data derived from the aforementioned animal models.

Table 1: Comparative Pharmacokinetic Parameters of Thiocolchicoside and its Active Metabolite (M1) [5]

AnalyteRoute of Administration Tmax​ (Hours) t1/2​ (Hours)Relative Bioavailability
TCC (Parent) Intramuscular (IM)0.41.5100% (Reference)
M1 (Metabolite) Intramuscular (IM)5.08.6N/A
TCC (Parent) OralN/A (Rapidly metabolized)N/A~25%
M1 (Metabolite) Oral1.07.3N/A

Note: Isothiocolchicoside (iso-TCC) is monitored as a related substance; its clearance generally mirrors the parent TCC unless isomeric-specific enzymatic bottlenecks occur.

Table 2: In Vitro Permeability of TCC across Porcine Buccal Mucosa [4],[6]

Formulation TypeUptake TimeframeEffect of Permeation Enhancers (e.g., Taurocholate)Delivery Profile
Fast Dissolving Disc (Sublingual) 15 minutesNo significant flux increaseRapid systemic entry
Bioadhesive Disc (Buccal) Extended (>2 hours)No significant flux increaseSustained release

References

  • Trellu M, Filali-Ansary A, Françon D, Adam R, Lluel P, Dubruc C, Thénot JP. "New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans." Fundamental & Clinical Pharmacology, 2004.[Link]

  • Artusi M, Santi P, Colombo P, Junginger HE. "Buccal delivery of thiocolchicoside: in vitro and in vivo permeation studies." International Journal of Pharmaceutics, 2003.[Link]

  • Mustafa A, et al. "Cytocompatibility and bone regeneration potential of chitosan-thiocolchicoside-lauric acid nanogel with insights into zebrafish toxicology." Exploration of Medicine, 2025.[Link]

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

optimizing mobile phase gradients for isothiocolchicoside chromatography

Welcome to the technical support center for the chromatographic analysis of isothiocolchicoside and its related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of isothiocolchicoside and its related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, optimize, and troubleshoot HPLC and UHPLC methods for these analytes. Here, we will address common challenges in a direct question-and-answer format, explain the scientific principles behind our recommendations, and provide systematic protocols for robust method development.

Core Concepts: The Challenge of Isothiocolchicoside Separation

Isothiocolchicoside is a semi-synthetic sulfur derivative of colchicoside, a natural glucoside. It is often analyzed alongside its structural isomer, thiocolchicoside, and other related impurities or degradation products.[1][2] The primary challenge in their separation lies in their similar structures and physicochemical properties. Effective chromatographic separation requires careful control over mobile phase parameters to exploit subtle differences in their interactions with the stationary phase. Reversed-phase high-performance liquid chromatography (RP-HPLC) with gradient elution is the most common and effective technique for this purpose.[3][4][5]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My isothiocolchicoside peak is showing significant tailing. What are the likely causes and solutions?

A1: Peak tailing is one of the most frequent issues in the chromatography of amine-containing compounds like isothiocolchicoside. It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[6][7]

Primary Cause: Silanol Interactions Standard silica-based C18 columns have residual, unbonded silanol groups (Si-OH) on their surface.[6][7] At mid-range pH values (e.g., pH 4-7), these silanols can become ionized (Si-O⁻) and interact strongly with basic analytes, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailed peak.[6][7][8]

Solutions:

  • Mobile Phase pH Adjustment: This is the most critical parameter. The goal is to suppress the ionization of either the silanol groups or the analyte.

    • Low pH: By lowering the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid, phosphoric acid, or trifluoroacetic acid (TFA), you protonate the silanol groups (Si-OH), neutralizing their negative charge.[6][9] This dramatically reduces the secondary ionic interactions causing the tailing. Many published methods for thiocolchicoside operate at a low pH for this reason.[9][10][11]

    • High pH: Alternatively, working at a high pH (e.g., pH 9-10, using a buffer like ammonium bicarbonate) deprotonates the basic analyte, making it neutral. This also prevents ionic interactions, but requires a pH-stable column (e.g., a hybrid or polymer-based C18).

  • Use of Modern, End-capped Columns: Select a high-purity, Type B silica column that has been thoroughly "end-capped." End-capping is a process that chemically derivatizes most of the residual silanols, making them unavailable for interaction.[12][13]

  • Reduce Sample Overload: Injecting too much sample can saturate the primary retention sites on the column, forcing excess analyte to interact with the secondary sites (silanols), which leads to tailing. Try reducing the injection volume or diluting your sample.[13][14]

Q2: I'm struggling to resolve isothiocolchicoside from thiocolchicoside or other impurities. How can I improve the separation?

A2: Achieving adequate resolution between closely related isomers requires optimizing the selectivity of your chromatographic system. Selectivity (α) is influenced by the mobile phase composition, stationary phase chemistry, and temperature.[4]

Solutions:

  • Optimize the Gradient Slope: A steep gradient can cause peaks to elute too quickly and merge. A shallower gradient around the elution time of your target analytes will increase the separation time between them, improving resolution.[3][14] Start with a broad "scouting" gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution conditions, then run a much shallower gradient in that specific region.[3][14]

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities due to their unique chemical properties (acetonitrile is aprotic, methanol is protic). If you are using acetonitrile and getting poor resolution, try substituting it with methanol, or even using a mixture of both.[14][15]

  • Adjust Mobile Phase pH: As discussed for peak tailing, pH can also alter selectivity. Small changes in pH can change the charge state or polarity of the analytes differently, which can be exploited to pull their peaks apart. Experiment with pH values between 2.5 and 6.0 (for standard silica columns) to find the optimal selectivity. Many methods for thiocolchicoside use phosphate or acetate buffers to maintain a stable pH.[16][17][18][19][20]

  • Vary the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.[3] Increasing the column temperature (e.g., from 30°C to 45°C) can sometimes improve peak shape and change selectivity enough to resolve co-eluting peaks. A common operating temperature for this analysis is around 40°C.[21]

Q3: My retention times are shifting from one injection to the next. What could be the cause?

A3: Retention time instability is a common problem that points to a lack of equilibrium in the system or issues with the hardware.

Solutions:

  • Inadequate Column Equilibration: This is the most common cause in gradient chromatography. The column must be fully returned to the initial mobile phase conditions before the next injection. If the equilibration time is too short, the stationary phase will not be consistent at the start of each run, leading to drift. A good rule of thumb is to use an equilibration period of at least 10 column volumes.

  • Mobile Phase Issues:

    • Composition Change: Ensure your mobile phase is well-mixed and degassed. If using an on-line mixer, ensure it is functioning correctly. Evaporation of the more volatile organic component can change the mobile phase composition over time, affecting retention.

    • Buffer Instability: If using a buffer, ensure it is within its effective buffering range and has not precipitated. Some buffers (like phosphate) can precipitate in high concentrations of organic solvent.[22]

  • Pump and Hardware Leaks: Check for any leaks in the pump, injector, tubing, or fittings. Even a small, non-obvious leak can cause pressure fluctuations and lead to unstable flow rates, which directly impacts retention times.

  • Column Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can cause retention times to drift. Using a thermostatically controlled column compartment is essential for reproducible chromatography.[4]

Systematic Gradient Optimization Protocol

Developing a robust gradient method from scratch can be done systematically. This protocol provides a logical workflow for achieving optimal separation of isothiocolchicoside.

Step 1: Define Initial Conditions Start with a standard set of conditions that are known to work well for this class of compounds.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeStandard for reversed-phase; smaller particles offer higher efficiency.
Mobile Phase A 0.1% Formic Acid in Water or 10-20 mM Phosphate Buffer, pH 3.0Low pH minimizes peak tailing.[9][10]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers with different selectivities.[15]
Detection UV, ~260 nm or ~370 nmIsothiocolchicoside has strong absorbance at these wavelengths.[11][23]
Column Temp. 30 - 40 °CProvides good efficiency and reduces backpressure.[21]
Flow Rate As appropriate for column ID (e.g., 0.4 mL/min for 2.1 mm, 1.0 mL/min for 4.6 mm)
Injection Vol. 1 - 10 µLKeep low to prevent overload.

Step 2: Perform a Scouting Gradient The goal is to quickly determine the retention behavior of the analytes.

  • Protocol: Run a fast, wide linear gradient (e.g., 5% B to 95% B in 15-20 minutes).

  • Analysis: Observe the retention times of the peaks of interest. This run tells you the approximate percentage of organic solvent needed to elute your compounds and establishes the elution order.

Step 3: Optimize the Gradient Slope and Time Based on the scouting run, design a shallower gradient focused on the elution window of your target compounds.

  • Protocol: If your peaks eluted between 8 and 12 minutes on a 20-minute gradient from 5-95% B, this corresponds to roughly 40-60% B. Design a new gradient that is shallower in this range, for example:

    • 0-2 min: Hold at 20% B

    • 2-17 min: Linear gradient from 20% B to 70% B

    • 17-18 min: Ramp to 95% B (column wash)

    • 18-20 min: Hold at 95% B

    • 20-21 min: Return to 20% B

    • 21-28 min: Equilibrate at 20% B (e.g., 7-10 column volumes)

  • Analysis: Evaluate the resolution between critical pairs. Adjust the slope (the %B/min change) to either increase separation (shallower slope) or reduce run time (steeper slope).

Step 4: Fine-Tuning and Verification Once a satisfactory separation is achieved, perform final adjustments and verify the method's robustness.

  • Protocol: Make small adjustments to temperature or the starting/ending %B to optimize the separation. Once finalized, perform system suitability tests (SSTs) by making at least five replicate injections of a standard.

  • Analysis: Check that the retention time, peak area, and tailing factor are all highly reproducible (e.g., RSD < 1% for retention time and area). This ensures the method is trustworthy.

The following diagram illustrates the logical workflow for this optimization process.

Gradient_Optimization_Workflow cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Optimization Cycle cluster_2 Phase 3: Refinement & Finalization cluster_3 cluster_4 Troubleshooting Start Define Initial Conditions (Table 1) Scout Run Wide Scouting Gradient (e.g., 5-95% B) Start->Scout Establish Baseline Optimize_Slope Design Shallower Gradient Around Elution Window Scout->Optimize_Slope Identify Elution %B Eval_Res Evaluate Resolution (Rs > 1.5?) Optimize_Slope->Eval_Res Fine_Tune Fine-Tune Temp & %B Eval_Res->Fine_Tune Yes Troubleshoot_Label No Eval_Res->Troubleshoot_Label Verify Verify with System Suitability (SST) Fine_Tune->Verify Final Final Method Verify->Final Change_Solvent Change Organic (ACN <=> MeOH) Change_Solvent->Optimize_Slope Re-evaluate Change_pH Adjust pH Change_pH->Optimize_Slope Re-evaluate

A systematic workflow for HPLC gradient optimization.

Frequently Asked Questions (FAQs)

Q: What is a typical diluent for preparing isothiocolchicoside samples? A: The sample diluent should ideally match the initial mobile phase composition or be slightly weaker (i.e., contain less organic solvent). This prevents peak distortion caused by injecting a solvent that is much stronger than the mobile phase. A common choice is a 50:50 mixture of acetonitrile and water or methanol and water.[14] Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to protect the column.[14]

Q: Can I use an isocratic method instead of a gradient? A: While some simple assays for thiocolchicoside in combination with other drugs use isocratic methods, a gradient is generally recommended when analyzing isothiocolchicoside with its related impurities.[16][17][24] An isocratic method that provides good resolution for early-eluting peaks will often result in very long retention times and broad peaks for later-eluting compounds. A gradient method provides better overall resolution in a shorter analysis time.[4][5]

Q: The European Pharmacopoeia (Ph. Eur.) has a method for thiocolchicoside. Can I use that for isothiocolchicoside? A: The Ph. Eur. monograph for thiocolchicoside provides a validated method for its analysis, including its specified impurities.[23] This method is an excellent starting point for developing a method for isothiocolchicoside, as the chromatographic conditions are likely to be very similar. However, you must independently validate the method for isothiocolchicoside to ensure it meets the required performance characteristics (specificity, linearity, accuracy, precision) for your specific application.

Q: What is the pKa of thiocolchicoside, and how does it influence method development? A: The predicted pKa of thiocolchicoside is approximately 12.7.[1][25] This value corresponds to the deprotonation of a phenolic hydroxyl group and is not the primary factor for peak tailing, which is usually related to basic amine groups. The key is that the molecule does contain basic functionalities (an amide group) that can interact with silanols. Therefore, controlling the mobile phase pH to suppress silanol activity (by using a pH around 3) remains the most effective strategy for achieving good peak shape.[6][7]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9915886, Thiocolchicoside. Retrieved from [Link]

  • Jain, P. S., & Patel, M. K. (2015). Optimization of Mobile Phase of High Performance Liquid Chromatography Using Full Factorial Design for Simultaneous Estimation of Thiocolchicoside and Dexketoprofen Trometamol in Tablets. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. ResearchGate. Retrieved from [Link]

  • Drawell (2024). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Jadhav, S. B., et al. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ETORICOXIB AND THIOCOLCHICOSIDE IN PHARMACEUTICAL DO. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

  • Jansen, M., et al. (2022). Optimizing Gradient Profiles for High-Performance Liquid Chromatography: A Comparison of Optimization Algorithms. ResearchGate. Retrieved from [Link]

  • Patel, H., et al. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF LORNOXICAM AND THIOCOLCHICOSIDE IN BULK FORM AND MARKETED PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Patel, A., & Shah, B. (2014). RP-HPLC Method Development and Validation using Factorial Design for Simultaneous Estimation of Thiocolchicoside and Etodolac with. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]

  • Dewani, A. P., et al. (2011). Stability indicating RP-HPLC method for estimation of Thiocolchicoside in capsule dosage forms. ResearchGate. Retrieved from [Link]

  • Rao, J., & Padmavathi, V. (2016). Development and validation of a new stability indicating liquid chromatographic method for the simultaneous determination of thiocholchicoside and etoricoxib in combined dosage form. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • European Pharmacopoeia (2023). Eur. Ph. 11.0 Thiocolchicoside Crystallised From Ethanol. Scribd. Retrieved from [Link]

  • Abrile, E., et al. (2013). Forced degradation study of thiocolchicoside. Ovid. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2014). Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form. JournalGRID. Retrieved from [Link]

  • SIELC Technologies (2018). Separation of Thiocolchicoside on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lazzara, G., et al. (2017). Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products. PubMed. Retrieved from [Link]

  • Bhinge, J. R., et al. (2016). RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation. PMC. Retrieved from [Link]

  • Rao, K. S., et al. (2014). Evaluation of A New Stability Indicating Method for the Determination of Aceclofenac and Thiocolchicoside in Pharmaceutical Dosage form by RP-HPLC. Oriental Journal of Chemistry. Retrieved from [Link]

  • Rajani, B., & Mukkanti, K. (2013). RP-HPLC Method Development and Validation for Simultaneous Estimation of Thiocolchicoside and Lornoxicam in Tablet Dosage Form. Trade Science Inc. Retrieved from [Link]

  • Phenomenex (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • G. Sravan Kumar, et al. (2015). Development and Validation of Normal Phase HPLC Method for Estimation of Thiocolchicoside in Capsule Dosage Formulation. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Jain, P. S., et al. (2016). Simultaneous estimation of etodolac and thiocolchicoside in their combined marketed formulation by RP-HPLC. ResearchGate. Retrieved from [Link]

  • International Journal of Technology (2021). Analytical Method for Determination of Thiocolchicoside in marketed Pharmaceutical Preparation: A Review. Retrieved from [Link]

  • Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Büchi (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • IJRTI (2025). Development and Validation of Stability Indicating Assay for Thiocolchicoside & Etoricoxib by RP- HPLC Method. International Journal for Research Trends and Innovation. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Muñoz, M. A. (2013). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]

  • Agilent (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2011). Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry. Hindawi. Retrieved from [Link]

  • Wikipedia (n.d.). Thiocolchicoside. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative In Vivo Efficacy Analysis: The Challenge of Isothiocolchicoside vs. Thiocolchicoside

To our valued audience of researchers, scientists, and drug development professionals, this guide addresses the topic of the comparative in vivo efficacy of isothiocolchicoside versus thiocolchicoside. After an exhaustiv...

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Author: BenchChem Technical Support Team. Date: April 2026

To our valued audience of researchers, scientists, and drug development professionals, this guide addresses the topic of the comparative in vivo efficacy of isothiocolchicoside versus thiocolchicoside. After an exhaustive search of peer-reviewed scientific literature, clinical trial databases, and pharmacological repositories, a critical finding must be presented: there is a significant lack of publicly available scientific data on isothiocolchicoside.

Consequently, a direct, data-driven comparison of the in vivo efficacy of isothiocolchicoside against its well-documented counterpart, thiocolchicoside, cannot be constructed at this time. The scientific community has extensively studied thiocolchicoside, yielding a wealth of information on its pharmacological profile and therapeutic applications. In contrast, isothiocolchicoside remains largely uncharacterized in the accessible scientific domain.

Therefore, this guide will pivot to provide a comprehensive overview of the in vivo efficacy of thiocolchicoside, supported by experimental data and protocols. This will serve as a valuable resource for understanding the established properties of this widely used muscle relaxant, and will provide a baseline for any future research into its isomers or derivatives, such as isothiocolchicoside, should data become available.

Thiocolchicoside: A Deep Dive into its In Vivo Muscle Relaxant and Anti-inflammatory Properties

Thiocolchicoside is a semi-synthetic derivative of the natural glucoside colchicoside, extracted from the seeds of Gloriosa superba.[1] It is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties.[2][3]

Mechanism of Action: A Complex Interaction with Inhibitory Neurotransmission

The myorelaxant effect of thiocolchicoside is primarily attributed to its action as a competitive antagonist at γ-aminobutyric acid type A (GABA-A) receptors.[4][5] It also demonstrates an affinity for strychnine-sensitive glycine receptors.[6] This antagonistic action on inhibitory pathways is thought to modulate muscular contractures.[1] However, this mechanism also underlies its proconvulsant activity, and therefore it is contraindicated in individuals with a history of seizures.[1][6]

The anti-inflammatory effects of thiocolchicoside are linked to its ability to downregulate the NF-κB pathway, a key regulator of inflammatory gene expression.

cluster_membrane Cell Membrane GABA_A GABA-A Receptor Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Leads to Glycine_R Glycine Receptor Glycine_R->Neuronal_Inhibition Leads to Thiocolchicoside Thiocolchicoside Thiocolchicoside->GABA_A Antagonist Thiocolchicoside->Glycine_R Antagonist GABA GABA GABA->GABA_A Binds to Glycine Glycine Glycine->Glycine_R Binds to Muscle_Relaxation Muscle Relaxation Neuronal_Inhibition->Muscle_Relaxation

Caption: Simplified signaling pathway of Thiocolchicoside's antagonistic action on GABA-A and Glycine receptors.

In Vivo Efficacy: Preclinical and Clinical Evidence

The muscle relaxant properties of thiocolchicoside have been evaluated in various in vivo models and clinical settings.

Preclinical Evaluation: The Rotarod Test in Rodents

A common preclinical model to assess muscle relaxant activity is the rotarod test, which measures the ability of an animal, typically a rat or mouse, to maintain its balance on a rotating rod. A decrease in the time an animal can stay on the rod indicates motor impairment and muscle relaxation.

Experimental Protocol: Rotarod Test for Muscle Relaxant Activity

  • Animal Model: Male Wistar rats (150-200g) are commonly used.

  • Apparatus: A standard rotarod apparatus with a rotating rod (e.g., 3 cm diameter) is used. The speed of rotation can be fixed or accelerated.

  • Acclimatization and Training: Animals are acclimatized to the laboratory environment for at least one week. They are then trained on the rotarod at a set speed (e.g., 15-20 rpm) for a specific duration (e.g., 5 minutes) for 2-3 consecutive days. Animals that can consistently remain on the rod for the full duration are selected for the study.

  • Grouping and Administration:

    • Control Group: Receives the vehicle (e.g., normal saline) intraperitoneally (i.p.).

    • Test Group(s): Receive varying doses of thiocolchicoside (e.g., 2 mg/kg, 4 mg/kg) i.p.

    • Positive Control Group: Receives a standard muscle relaxant like diazepam (e.g., 5 mg/kg) i.p.

  • Evaluation: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each rat is placed on the rotating rod. The time until the rat falls off the rod (fall-off time) is recorded, with a pre-determined cut-off time (e.g., 300 seconds).

  • Data Analysis: The mean fall-off time for each group is calculated and compared using statistical methods (e.g., ANOVA followed by a post-hoc test). A significant decrease in the fall-off time in the test group compared to the control group indicates muscle relaxant activity.

start Start: Trained Rats grouping Randomize into Groups (Control, Test, Positive Control) start->grouping admin Intraperitoneal Administration (Vehicle, Thiocolchicoside, Diazepam) grouping->admin rotarod Place on Rotarod at Timed Intervals (30, 60, 90, 120 min) admin->rotarod measure Record Fall-Off Time rotarod->measure analysis Statistical Analysis of Mean Fall-Off Times measure->analysis end End: Determine Muscle Relaxant Effect analysis->end

Caption: Experimental workflow for the in vivo assessment of muscle relaxant activity using the rotarod test.

Summary of Preclinical Findings:

While some studies have used the rotarod test to evaluate thiocolchicoside, the results have not always been consistent, with some studies showing a lack of significant muscle relaxant effect at certain doses when compared to drugs like diazepam.[7][8] This highlights the complexity of its mechanism and the need for further investigation into its central versus peripheral effects.

Clinical Efficacy: Management of Painful Muscle Spasms

In clinical practice, thiocolchicoside is often used to treat painful muscle spasms associated with orthopedic, traumatic, and rheumatologic disorders.[1][3] Its efficacy is typically assessed by measuring reductions in pain intensity and improvements in functional mobility.

Table 1: Summary of Clinical Efficacy of Thiocolchicoside in Low Back Pain

Study DesignComparisonKey Efficacy EndpointsResultsReference
Randomized, Open-LabelThiocolchicoside + Etoricoxib vs. Thiocolchicoside alonePain intensity (Visual Analogue Scale - VAS), Global Assessment of Response to Therapy (GART)The combination therapy showed a more pronounced reduction in pain on day 7.[3]

Conclusion and Future Directions

Thiocolchicoside is a well-established muscle relaxant with a complex pharmacological profile, acting primarily as a competitive antagonist at GABA-A and glycine receptors. Its in vivo efficacy in preclinical models can be assessed using standardized methods like the rotarod test, while clinical studies have demonstrated its utility in managing painful muscle spasms.

The striking absence of scientific literature on isothiocolchicoside prevents a comparative analysis. This knowledge gap presents a clear opportunity for future research. Should isothiocolchicoside become available for investigation, a direct comparison of its in vivo efficacy against thiocolchicoside, utilizing the experimental protocols outlined in this guide, would be of significant interest to the scientific community. Such studies would be crucial to determine if this isomer offers any advantages in terms of efficacy, safety, or pharmacokinetic profile.

References

  • Umarkar, A.R., Bavaskar, S.R., & Yewale, P.N. (2011). Thiocolchicoside as muscle relaxant: a review. International Journal of Pharmacy and Biological Sciences, 1(3), 364-371.
  • Thiocolchicoside. (2023, October 26). In Wikipedia. [Link]

  • Carta, F., et al. (2006). The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system. European Journal of Pharmacology, 558(1-3), 37-42.
  • ResearchGate. (2025, August 6). 3-Demethoxy-3-glycosylaminothiocolchicines: Synthesis of a New Class of Putative Muscle Relaxant Compounds. Retrieved from [Link]

  • Rani, P. U., & Kumar, B. S. (2021). Thiocolchicoside: An Updated Review. Asian Journal of Research in Pharmaceutical Sciences, 11(3), 184-188.
  • Carta, F., et al. (2006). The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system. PubMed. [Link]

  • Priyanka, S., Manju, J., & Girish, K. (2022). A Comparative Study of Efficacy and Tolerability of Fixed-Dose Combination of Etoricoxib and Thiocolchicoside versus Thiocolchicoside alone in Patients with Painful Muscle Spasms. Biomedical and Pharmacology Journal, 15(1), 241-248.
  • Carta, F., et al. (2006). The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system. World Medicine. [Link]

  • Nicoll, R. A., & Padgett, C. L. (2006). Buccal delivery of thiocolchicoside: in vitro and in vivo permeation studies. International journal of pharmaceutics, 307(1), 82-90.
  • Devi, A., & Khanwelkar, C. (2024).
  • Olsen, R. W., & Sieghart, W. (2009). GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography. Molecular pharmacology, 75(3), 463-470.
  • Google Patents. (n.d.). WO2010120253A1 - Thiocolchicoside and non-steroidal anti-inflammatory drug combinations.
  • Biziere, K., et al. (1981). Affinity of Thiocolchicoside and Thiocolchicoside Analogues for the Postsynaptic GABA Receptor Site. PubMed. [Link]

  • Devi, A., & Khanwelkar, C. (2024). A Comparative Study of Skeletal Muscle Relaxant Effects of Thiocolchicoside, Diazepam and Their Combination in Wistar Rats Using the Rotarod Apparatus. Semantic Scholar. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. The Journal of biological chemistry, 287(48), 40224-40231.
  • Jones, M. V., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(21), 8614-8623.
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Safety & Regulatory Compliance

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